Monosodium mercaptobutanedioate

Description

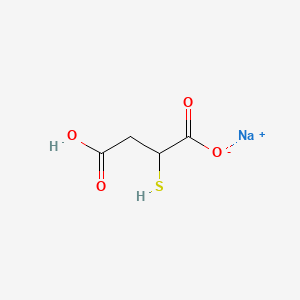

Monosodium mercaptobutanedioate (C4H5NaO4S) is the sodium salt of mercaptobutanedioic acid, a derivative of succinic acid (butanedioic acid) featuring a sulfhydryl (-SH) group. This compound is structurally characterized by a four-carbon dicarboxylate backbone with a thiol moiety, which confers unique reactivity and solubility properties. The monosodium designation indicates partial neutralization of the dicarboxylic acid, leaving one carboxylic acid group unneutralized.

Monosodium salts are widely used in food and feed industries due to their water solubility and stability, as seen in additives like riboflavin-50-phosphate ester monosodium salt .

Properties

CAS No. |

30245-51-3 |

|---|---|

Molecular Formula |

C4H5NaO4S |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

sodium;4-hydroxy-4-oxo-2-sulfanylbutanoate |

InChI |

InChI=1S/C4H6O4S.Na/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |

InChI Key |

WGIKUIATRROGSN-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])S)C(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium mercaptobutanedioate can be synthesized through the reaction of mercaptobutanedioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the mercapto group is deprotonated by the sodium hydroxide, forming the monosodium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: Monosodium mercaptobutanedioate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted mercaptobutanedioates.

Scientific Research Applications

Monosodium mercaptobutanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-disulfide exchange reactions.

Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.

Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of monosodium mercaptobutanedioate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between monosodium mercaptobutanedioate and related compounds:

Key Observations:

- Solubility: this compound’s aqueous solubility aligns with other monosodium salts (e.g., monosodium phosphate), making it suitable for liquid formulations. In contrast, esterified derivatives like diisoamyl mercaptobutanedioate are lipophilic, favoring use in oil-based flavorings .

- Reactivity: The thiol group in mercaptobutanedioate derivatives enables antioxidant activity or participation in Maillard reactions, whereas phosphate salts (e.g., monosodium phosphate) function primarily as pH buffers .

Industrial and Regulatory Considerations

Production and Stability:

- Monosodium salts are typically synthesized via partial neutralization of the parent acid. For example, monosodium phosphate is produced by reacting phosphoric acid with sodium hydroxide . A similar process likely applies to this compound.

- Storage stability for monosodium salts is high (e.g., monosodium phosphate has a 24-month shelf life under proper conditions) . Mercaptobutanedioate derivatives may require protection from oxidation due to the -SH group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.